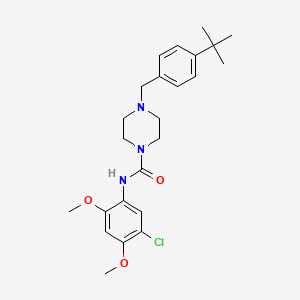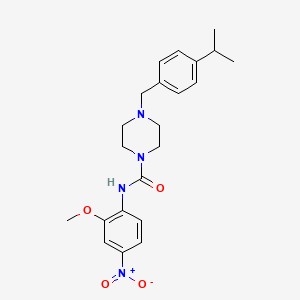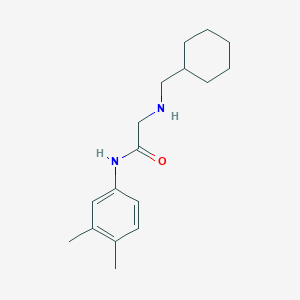
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide
Overview
Description
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TCB-2 has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research.
Mechanism of Action
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide acts as an agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately results in changes in neuronal activity and neurotransmitter release. 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to induce a range of effects, including hallucinations, altered perception, and changes in mood.
Biochemical and Physiological Effects:
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to induce a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in neuronal activity, and changes in gene expression. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters involved in the regulation of mood and behavior. 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to increase neuronal activity in the prefrontal cortex, which is a brain region involved in the regulation of executive function and decision-making.
Advantages and Limitations for Lab Experiments
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the serotonin 5-HT2A receptor. It is also relatively stable and can be easily synthesized in the lab. However, 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide also has several limitations, including its potential for inducing hallucinations and altered states of consciousness, which can make it difficult to interpret experimental results. Additionally, 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of novel compounds that target the serotonin 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the role of the 5-HT2A receptor in the regulation of social behavior and cognition, which has implications for the treatment of psychiatric disorders such as autism and schizophrenia. Finally, there is a need for further research on the safety and potential side effects of 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide, particularly in the context of long-term use.
Scientific Research Applications
4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to induce hallucinations and altered states of consciousness, making it a useful tool for studying the neural mechanisms underlying these phenomena. 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been used to investigate the role of the 5-HT2A receptor in the regulation of mood, anxiety, and stress.
properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O3/c1-24(2,3)18-8-6-17(7-9-18)16-27-10-12-28(13-11-27)23(29)26-20-14-19(25)21(30-4)15-22(20)31-5/h6-9,14-15H,10-13,16H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFKZIGOUYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284704.png)
![N-allyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284717.png)










![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4284791.png)